(E)-3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-N-(2-methylphenyl)-2-propenamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-N-(2-methylphenyl)-2-propenamide is a synthetic organic compound characterized by its complex molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-N-(2-methylphenyl)-2-propenamide typically involves a multi-step process. The initial step often includes the preparation of the intermediate compounds, followed by a series of reactions to form the final product. Common reagents used in these reactions include 2,4-dichlorobenzyl chloride, 4-hydroxybenzaldehyde, and 2-methylaniline. The reaction conditions usually involve controlled temperatures and the use of catalysts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, with stringent quality control measures in place to ensure consistency. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) is common for monitoring the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(E)-3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-N-(2-methylphenyl)-2-propenamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(E)-3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-N-(2-methylphenyl)-2-propenamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of (E)-3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-N-(2-methylphenyl)-2-propenamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
(E)-3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-N-(2-methylphenyl)-2-propenamide: shares similarities with other compounds such as:
Uniqueness
The uniqueness of this compound lies in its specific molecular structure, which imparts distinct chemical and biological properties. This compound’s unique combination of functional groups and molecular configuration makes it a valuable subject of study in various scientific fields.
Properties
IUPAC Name |
(E)-3-[4-[(2,4-dichlorophenyl)methoxy]phenyl]-N-(2-methylphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19Cl2NO2/c1-16-4-2-3-5-22(16)26-23(27)13-8-17-6-11-20(12-7-17)28-15-18-9-10-19(24)14-21(18)25/h2-14H,15H2,1H3,(H,26,27)/b13-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFTQRQPSNACDEI-MDWZMJQESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C=CC2=CC=C(C=C2)OCC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1NC(=O)/C=C/C2=CC=C(C=C2)OCC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.